2-(3-Methylpyrazin-2-yl)acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

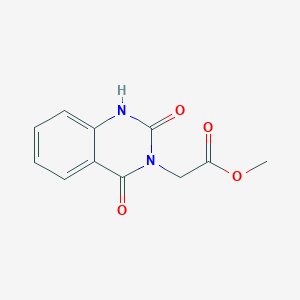

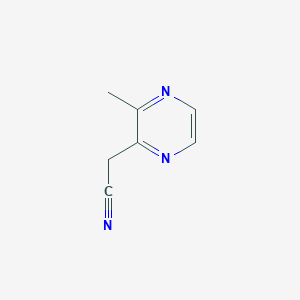

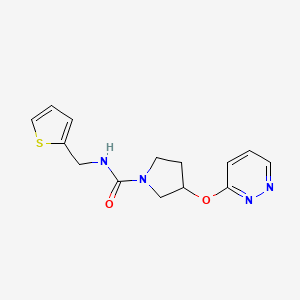

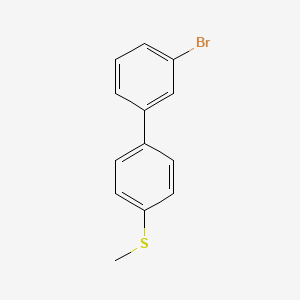

“2-(3-Methylpyrazin-2-yl)acetonitrile” is a chemical compound with the molecular formula C7H7N3 . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of “2-(3-Methylpyrazin-2-yl)acetonitrile” consists of a pyrazine ring, which is a six-membered ring with two nitrogen atoms, and a methyl group and an acetonitrile group attached to it . The InChI code for the compound is 1S/C7H7N3/c1-6-7(2-3-8)10-5-4-9-6/h4-5H,2H2,1H3 .Physical And Chemical Properties Analysis

“2-(3-Methylpyrazin-2-yl)acetonitrile” has a molecular weight of 133.15 g/mol . It is a liquid at room temperature . The compound has a topological polar surface area of 49.6 Ų .Aplicaciones Científicas De Investigación

Cytochrome P450 and Toxicology

Feierman and Cederbaum (1989) explored the role of cytochrome P-450 IIE1 and catalase in the oxidation of acetonitrile to cyanide, highlighting the biochemical process by which acetonitrile toxicity occurs. Their research suggests that the cytochrome P450 system, particularly the P-450 IIE1 isozyme, plays a crucial role in this oxidation process, which is relevant to understanding acetonitrile's toxicological profile and its interaction with biological systems (Feierman & Cederbaum, 1989).

Inorganic Chemistry and Photochemistry

In the domain of inorganic chemistry, Hecker, Fanwick, and McMillin (1991) provided evidence for dissociative photosubstitution reactions of acetonitrile-containing ruthenium complexes. Their work demonstrates the ligand substitution reaction under irradiation, contributing to the understanding of reaction mechanisms in metal complexes and the role of acetonitrile as a ligand (Hecker, Fanwick, & McMillin, 1991).

Luminescence and Coordination Chemistry

Piguet et al. (1996) delved into the synthesis and structural properties of lanthanide podates, focusing on their photophysical properties. Their research on heterodinuclear complexes involving acetonitrile reveals insights into the design of luminescent materials with potential applications in sensors and optical devices (Piguet et al., 1996).

Safety And Hazards

Propiedades

IUPAC Name |

2-(3-methylpyrazin-2-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-6-7(2-3-8)10-5-4-9-6/h4-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DREORYDCTFSZDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methylpyrazin-2-yl)acetonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-butyl-4-((1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2998553.png)

![2-(3,4-Dimethoxyphenyl)-5-methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)oxazole](/img/structure/B2998556.png)

![3-((4-methoxybenzo[d]thiazol-2-yl)oxy)-N-(2-methoxyphenyl)azetidine-1-carboxamide](/img/structure/B2998563.png)

![N-(2-chlorobenzyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2998566.png)

![6-Bromo-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2998568.png)

![2-Chloro-3-[(4-iodophenyl)amino]-5-phenylcyclohex-2-en-1-one](/img/structure/B2998571.png)